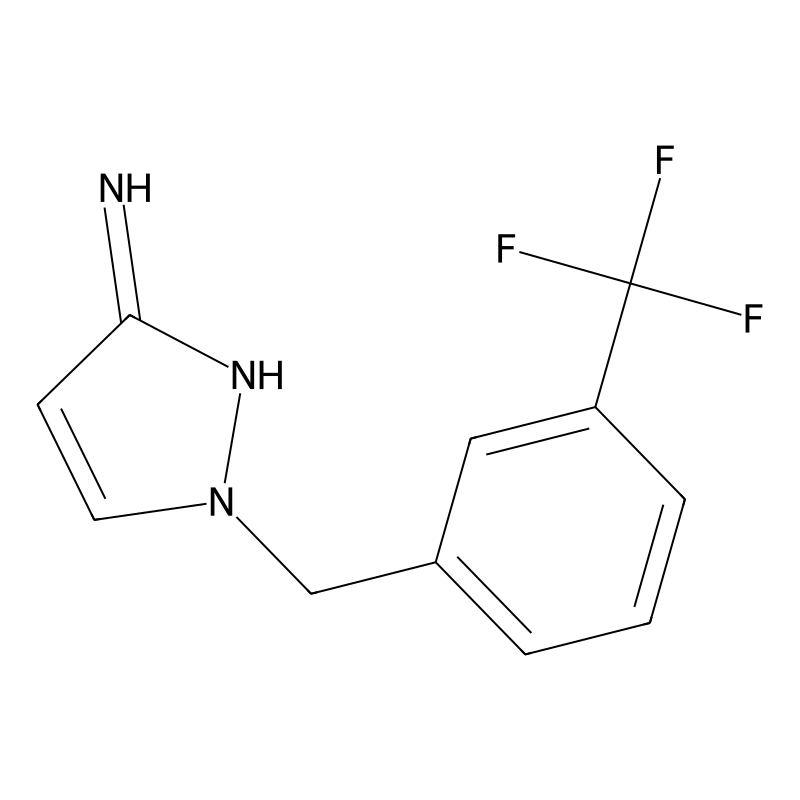

1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Adenosine Receptors Affinity Profile

Scientific Field: Biochemistry

Methods of Application: The PTP scaffold was conjugated at the C2 position with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole.

Results: The synthesized compounds were inactive at the hA2B AR but displayed affinity at the hA3 AR in the nanomolar range.

Spectroelectrochemical Properties of Phthalocyanine Derivatives

Scientific Field: Chemistry

Application Summary: This compound has been used in the synthesis of peripherally tetra-substituted phthalocyanines, which have peripheral positions with 4-[3-(4-{[3(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups.

Methods of Application: The new compounds were synthesized and characterized by IR, 1H NMR, 13C NMR, UV–Vis, mass spectroscopies and elemental analysis.

Synthesis of 6-Substituted Purines

Scientific Field: Organic Chemistry

Application Summary: This compound has been used in the preparation of 6-substituted purines.

Suppression of the Shuttle Effect in Lithium-Sulfur Batteries

Scientific Field: Material Science

Application Summary: This compound has been used in the synthesis of covalent organic frameworks to suppress the shuttle effect in lithium-sulfur (Li–S) batteries.

Synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide Derivatives

Application Summary: This compound has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives.

Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers

1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine is an organic compound characterized by a pyrazole ring substituted with a benzyl group that has a trifluoromethyl group at the meta position. Its molecular formula is CHFN, and it has a molecular weight of 241.21 g/mol. The trifluoromethyl substituent significantly influences the electronic properties of the molecule, potentially enhancing its reactivity and biological activity compared to unsubstituted analogues. Pyrazole derivatives, including this compound, are recognized for their diverse applications in medicinal chemistry, particularly as potential pharmacological agents and agrochemicals .

- Condensation Reactions: Pyrazoles can form through condensation of hydrazines with carbonyl compounds.

- Substitution Reactions: The presence of the trifluoromethyl group may facilitate electrophilic aromatic substitution reactions on the benzyl ring.

- Cyclization Reactions: Pyrazole derivatives can participate in cyclization to form more complex structures.

For example, a general synthesis route for similar pyrazole derivatives involves the reaction of hydrazine with β-dicarbonyl compounds followed by cyclization .

1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine exhibits significant biological activity, particularly in antimicrobial applications. Studies have shown that trifluoromethyl-substituted pyrazoles possess potent antibacterial properties against Gram-positive bacteria, with some derivatives demonstrating minimum inhibitory concentrations as low as 0.78 μg/ml. The presence of the trifluoromethyl group is crucial for enhancing the antimicrobial efficacy of these compounds .

The synthesis of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine can be approached through several methods:

- Condensation Method: Reacting hydrazine with a suitable β-dicarbonyl compound can yield pyrazole derivatives.

- One-Pot Synthesis: A recent method involves using in situ generated nitrile imines and mercaptoacetaldehyde to synthesize 1-aryl-3-trifluoromethylpyrazoles efficiently .

- Modification of Existing Compounds: Starting from related pyrazole or benzyl derivatives, the introduction of the trifluoromethyl group can be achieved through electrophilic fluorination methods.

These synthetic routes highlight the versatility and adaptability in producing this compound and its derivatives.

1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine has several notable applications:

- Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting various biological pathways.

- Material Science: The compound has been utilized in synthesizing covalent organic frameworks, which are useful for enhancing lithium-sulfur battery performance by suppressing shuttle effects.

- Electrochemical Studies: It is involved in the synthesis of phthalocyanines with unique electrochemical properties, showcasing its utility in advanced material applications.

Interaction studies involving 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine focus on its binding affinity to various biological targets. Notably, derivatives have been tested for their affinity towards adenosine receptors, revealing selective binding profiles that suggest potential therapeutic uses in modulating receptor activity. Understanding these interactions is crucial for optimizing the pharmacological properties of this compound.

Several compounds share structural similarities with 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine. Here are some comparable compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | Structure | Similar trifluoromethyl substitution; potential antibacterial activity |

| 1-benzyl-1H-pyrazol-4-amine | - | Lacks trifluoromethyl group; serves as a baseline for comparison |

| 4-benzoyl-N-(methylcarbamoyl)-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole | - | More complex structure; explores additional functionalization |

Uniqueness: The unique positioning of the trifluoromethyl group at the meta position on the benzyl ring distinguishes this compound from others, potentially affecting its electronic characteristics and biological activity compared to para-substituted analogues.

The discovery of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine aligns with broader trends in pyrazole chemistry, particularly the exploration of fluorinated derivatives for enhanced bioactivity. Pyrazoles have been recognized as privileged scaffolds in drug design since the mid-20th century, with early applications in antimicrobial and anti-inflammatory agents. The incorporation of trifluoromethyl groups, known for their electron-withdrawing effects and metabolic stability, became prominent in the 1990s and 2000s as synthetic methodologies improved. This compound’s synthesis likely emerged from efforts to optimize pyrazole derivatives for targeted pharmacological activity, such as kinase inhibition or antimicrobial action.

Chemical Significance and Research Relevance

The compound’s significance lies in its dual functionalization:

- Pyrazole Core: Provides aromatic stability and hydrogen-bonding capacity.

- Trifluoromethyl Benzyl Group: Enhances lipophilicity, membrane permeability, and electronic effects, modulating binding affinity to biological targets.

- Amine Functionality: Enables further derivatization for structure-activity relationship (SAR) studies.

Its research relevance spans antimicrobial drug development, anticancer therapy, and CNS-targeted applications, driven by the need for novel agents against drug-resistant pathogens and complex diseases.

Scope of Academic Investigation

Current investigations focus on:

- Synthetic Optimization: Developing efficient routes to access the compound and analogs.

- Biological Profiling: Evaluating antimicrobial efficacy, kinase inhibition, and cytotoxicity.

- Scaffold Diversification: Expanding applications through functional group modifications.

International Union of Pure and Applied Chemistry Nomenclature and Derivative Designations

The systematic nomenclature of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyrazole rings and substituted benzyl groups [1] [27]. The preferred International Union of Pure and Applied Chemistry name for this compound is 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine, which precisely describes the structural components and their connectivity [1] [3].

The nomenclature construction begins with the parent heterocycle, pyrazole, which represents a five-membered ring containing two adjacent nitrogen atoms in the 1,2-positions [26] [27]. The pyrazole ring system employs retained trivial nomenclature under International Union of Pure and Applied Chemistry guidelines, where the term "pyrazole" is preferred over systematic alternatives [31]. The numbering system for pyrazole follows the principle that nitrogen atoms receive the lowest possible locants, with the nitrogen bearing the hydrogen atom designated as position 1 [26] [31].

The principal functional group designation "3-amine" indicates the presence of a primary amino group (-NH₂) attached to carbon atom 3 of the pyrazole ring [1] [31]. This positioning is critical for distinguishing this compound from other aminopyrazole isomers, such as 1H-pyrazol-4-amine or 1H-pyrazol-5-amine [5] [31]. The amine suffix follows International Union of Pure and Applied Chemistry conventions for primary amines attached to heterocyclic systems [28] [31].

The substituent designation begins with the locant "1-", indicating substitution at the nitrogen atom in position 1 of the pyrazole ring [1] [29]. The complex substituent is systematically named as [[3-(trifluoromethyl)phenyl]methyl], where square brackets enclose the complete substituent description [1] [3]. This nomenclature reflects the benzyl group (phenylmethyl) bearing a trifluoromethyl substituent at the meta-position (position 3) of the benzene ring [29] [32].

| Nomenclature Component | Description | International Union of Pure and Applied Chemistry Convention |

|---|---|---|

| Parent Heterocycle | 1H-pyrazole | Retained trivial name for five-membered ring with two adjacent nitrogens [26] [27] |

| Principal Functional Group | 3-amine | Amine suffix indicates primary amino group at position 3 [31] |

| Substituent Position | N-1 | Locant 1 specifies nitrogen substitution [29] |

| Substituent Type | Benzyl group | Phenylmethyl systematic name [29] [32] |

| Benzyl Group | [3-(trifluoromethyl)phenyl]methyl | Square brackets for complex substituent [1] [3] |

| Trifluoromethyl Position | meta-position | Numerical locant 3 for meta-substitution on benzene ring [32] |

Alternative nomenclature designations documented in chemical databases include several synonymous forms that maintain structural accuracy while employing different systematic approaches [1] [3]. The designation "1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine" represents an alternative systematic name where "benzyl" is used instead of the more systematic "phenylmethyl" terminology [1] [3]. Additional accepted synonyms include "1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine" and "1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine" [1] [3].

The molecular formula C₁₁H₁₀F₃N₃ reflects the structural composition, with eleven carbon atoms, ten hydrogen atoms, three fluorine atoms, and three nitrogen atoms [1] [19]. The Chemical Abstracts Service registry number 956395-93-0 provides a unique identifier for this specific compound within chemical databases [1] [3]. The International Chemical Identifier string InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-5-4-10(15)16-17/h1-6H,7H2,(H2,15,16) encodes the complete structural information in a standardized format [1] [19].

Stereochemical Considerations and Isomeric Forms

The stereochemical analysis of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine reveals several important considerations regarding isomeric forms and tautomeric equilibria [9] [33]. The compound exhibits structural rigidity in its pyrazole ring system, with the five-membered heterocycle maintaining planarity according to crystallographic studies of related pyrazole derivatives [26] [27].

Tautomeric equilibrium represents a fundamental stereochemical consideration for pyrazole derivatives, particularly those bearing amino substituents [33] [34]. Pyrazole rings can theoretically exist in multiple tautomeric forms, with the most significant being the 1H-pyrazole and 2H-pyrazole forms [33] [35]. For unsubstituted pyrazole, four possible tautomeric structures exist: two involving nitrogen atom protonation and two showing proton migration between nitrogen atoms [33].

In the case of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, the N-1 substitution with the benzyl group effectively locks the tautomeric form, preventing the typical 1H ⇌ 2H tautomeric interconversion observed in unsubstituted pyrazoles [33] [34]. This substitution pattern eliminates tautomeric ambiguity and provides structural stability [9] [12]. The amino group at position 3 exists primarily in the amino form rather than the less stable imino form, as demonstrated by nuclear magnetic resonance studies of related aminopyrazole derivatives [35] [36].

Theoretical calculations using density functional theory methods have demonstrated that electron-donating groups, such as amino substituents, preferentially occupy the C3 position in pyrazole tautomeric equilibria [33]. This preference supports the structural assignment of the 3-amino substitution pattern in the target compound [33]. The trifluoromethyl group, being strongly electron-withdrawing, influences the electronic distribution within the benzyl substituent but does not significantly affect the pyrazole ring tautomerism due to its remote position [10] [13].

Conformational analysis reveals that the benzyl group can adopt multiple rotational conformations around the N1-CH₂ bond [11] [17]. Crystal structure studies of related benzyl-substituted pyrazoles indicate that the benzyl group typically adopts conformations that minimize steric interactions while maximizing electronic stabilization [17]. The trifluoromethyl substituent on the benzene ring introduces additional conformational constraints due to its bulk and strong electron-withdrawing character [10] [16].

| Stereochemical Feature | Description | Structural Implications |

|---|---|---|

| Pyrazole Ring Planarity | Five-membered ring maintains planar geometry [26] [27] | Rigid structural framework with defined bond angles |

| Tautomeric Stability | N-1 substitution prevents tautomeric interconversion [33] [34] | Fixed 1H-pyrazole form eliminates structural ambiguity |

| Amino Group Geometry | Primary amino group in amino form [35] [36] | sp³ hybridization at nitrogen with tetrahedral geometry |

| Benzyl Rotation | Multiple conformations around N1-CH₂ bond [11] [17] | Dynamic conformational flexibility in solution |

| Trifluoromethyl Effect | Electron-withdrawing influence on benzene ring [10] [13] | Modified electronic properties and conformational preferences |

Isomeric considerations extend beyond tautomerism to include positional isomers within the pyrazole ring system [12]. The 3-amino substitution pattern distinguishes this compound from its 4-amino and 5-amino positional isomers [5] [31]. Each positional isomer exhibits distinct chemical and physical properties due to differences in electronic environment and hydrogen bonding patterns [14] [15].

Substitution pattern analysis reveals that the meta-positioning of the trifluoromethyl group on the benzyl substituent creates a specific electronic environment distinct from ortho- and para-substituted isomers [8] . The meta-trifluoromethyl compound (956395-93-0) can be compared with its para-substituted analog 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine (1240572-94-4), which shares the same molecular formula but exhibits different electronic and steric properties [8] [20].

Comparative Structural Analysis with Pyrazole Derivatives

Comparative structural analysis of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine with related pyrazole derivatives reveals distinctive structural features that influence its chemical behavior and potential applications [14] [15]. The compound belongs to the broader class of N-substituted aminopyrazoles, which represent important pharmaceutical intermediates and bioactive molecules [14] .

Structural comparison with the parent compound 1H-pyrazol-3-amine (CAS 1820-80-0) demonstrates the significant impact of N-1 benzyl substitution [5] [31]. The unsubstituted parent compound exhibits a molecular weight of 83.09 g/mol and molecular formula C₃H₅N₃, contrasting with the substantially larger molecular weight of 241.21 g/mol and formula C₁₁H₁₀F₃N₃ for the benzyl-substituted derivative [1] [5]. This structural elaboration introduces lipophilic character through the benzyl group while maintaining the hydrophilic amino functionality [14] .

Direct structural analogs provide insight into the influence of substituent positioning and electronic effects [2] [8]. The compound 1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine (CAS 66000-41-7) lacks the methylene linker present in the benzyl derivative, resulting in direct attachment of the pyrazole nitrogen to the substituted phenyl ring [2]. This structural difference produces a molecular weight of 227.19 g/mol (C₁₀H₈F₃N₃) and significantly altered electronic properties due to extended conjugation between the pyrazole and benzene rings [2].

The positional isomer 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine (CAS 1240572-94-4) provides direct comparison for evaluating the impact of trifluoromethyl positioning [8] [20]. Both compounds share identical molecular formulas and weights but differ in the electronic distribution and steric environment around the benzyl substituent [8] [20]. The para-substitution pattern typically provides stronger electronic communication between the trifluoromethyl group and the benzyl carbon compared to the meta-substitution pattern .

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine | 956395-93-0 | C₁₁H₁₀F₃N₃ | 241.21 g/mol | meta-Trifluoromethyl benzyl substitution [1] |

| 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine | 1240572-94-4 | C₁₁H₁₀F₃N₃ | 241.22 g/mol | para-Trifluoromethyl benzyl substitution [8] [20] |

| 1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | 66000-41-7 | C₁₀H₈F₃N₃ | 227.19 g/mol | meta-Trifluoromethyl phenyl substitution [2] |

| 1H-pyrazol-3-amine | 1820-80-0 | C₃H₅N₃ | 83.09 g/mol | Unsubstituted parent compound [5] [31] |

| 5-Propyl-1H-pyrazol-3-amine | 126748-58-1 | C₆H₁₁N₃ | 125.17 g/mol | Alkyl substitution at C-5 position |

Electronic property comparisons reveal that trifluoromethyl substitution significantly modifies the electronic character of the benzyl group through strong electron-withdrawing effects [13] [16]. This electronic perturbation influences both the nucleophilicity of the pyrazole nitrogen and the basicity of the amino group . Comparative studies of trifluoromethyl-substituted pyrazoles demonstrate enhanced metabolic stability and altered pharmacokinetic properties compared to unsubstituted analogs [13] [14].

Structural rigidity analysis shows that benzyl-substituted pyrazoles generally exhibit greater conformational flexibility compared to directly aryl-substituted derivatives [11] [17]. The methylene linker in benzyl substitution provides rotational freedom that can influence molecular recognition and binding interactions [17]. Crystal structure studies of related benzyl pyrazoles reveal typical benzyl conformations that balance steric minimization with electronic optimization [17].

Hydrogen bonding pattern analysis demonstrates that the amino group in position 3 serves as both a hydrogen bond donor and acceptor [14] [35]. Comparative crystallographic studies show that 3-aminopyrazoles frequently form intermolecular hydrogen bond networks that influence their solid-state packing and physical properties [17] [35]. The presence of the bulky benzyl substituent at N-1 can sterically hinder certain hydrogen bonding interactions while promoting others [17].

Nucleophilic substitution represents one of the most fundamental synthetic routes for accessing N-benzylated pyrazole derivatives. The conventional approach involves the reaction of 3-aminopyrazole with 3-(trifluoromethyl)benzyl bromide under basic conditions [1] [2].

The mechanism proceeds through a classical SN2 pathway, where the nucleophilic nitrogen atom of the pyrazole ring attacks the electrophilic benzyl carbon, displacing the bromide leaving group. The reaction typically requires potassium carbonate as a base in polar aprotic solvents such as dimethylformamide or acetonitrile [3] [2]. Temperature control is crucial, with optimal conditions ranging from 80-120°C to achieve adequate reaction rates while maintaining selectivity.

The regioselectivity of nucleophilic substitution depends significantly on the electronic nature of the pyrazole substrate. The presence of electron-withdrawing groups enhances the nucleophilicity of the nitrogen atoms, facilitating the substitution reaction [4]. However, the acidic NH pyrazoles can undergo deprotonation, generating nucleophilic pyrazole anions that exhibit enhanced reactivity toward electrophilic benzyl halides [4].

Reaction optimization studies have demonstrated that solvent choice critically influences both reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide provide optimal conditions by stabilizing the transition state while preventing competing side reactions [2]. The addition of phase-transfer catalysts can improve reaction efficiency when using heterogeneous base systems.

Temperature effects on nucleophilic substitution follow predictable patterns, with higher temperatures increasing reaction rates but potentially decreasing selectivity through increased side reactions. The optimal temperature range of 80-120°C represents a balance between reaction efficiency and product purity [2].

Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis has revolutionized pyrazole synthesis, offering superior selectivity and functional group tolerance compared to conventional methods. Palladium-catalyzed cross-coupling reactions represent the most widely employed approach for constructing complex pyrazole derivatives [5] [6].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of pyrazole boronic acids with aryl halides provides an efficient route to aryl-substituted pyrazoles. This methodology has been successfully adapted for the synthesis of benzyl-substituted pyrazoles using appropriate benzyl halide coupling partners [7] [8].

The mechanism involves oxidative addition of the benzyl halide to the palladium(0) catalyst, followed by transmetalation with the pyrazole boronic acid and subsequent reductive elimination to form the desired C-N bond [8]. The reaction typically employs palladium(0) complexes such as Pd(PPh3)4 or modern palladium precatalysts in combination with phosphine ligands.

Optimization studies have revealed that bulky, electron-rich phosphine ligands such as XPhos and SPhos provide superior performance in coupling reactions involving nitrogen-rich heterocycles [8]. The presence of unprotected NH groups in pyrazoles can inhibit catalyst activity through coordination to the metal center, requiring careful selection of reaction conditions and catalyst systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination reaction enables the direct formation of C-N bonds between aryl halides and amines, including pyrazole derivatives. This methodology has proven particularly effective for the synthesis of N-arylated pyrazoles [9] [10].

The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), followed by coordination of the amine nucleophile and subsequent reductive elimination [11]. The success of this transformation depends critically on the choice of ligand, with bulky, electron-rich phosphines such as tBuBrettPhos providing optimal performance [10].

Recent advances in catalyst design have led to the development of specialized precatalysts that exhibit enhanced stability and activity in coupling reactions involving challenging substrates such as unprotected pyrazoles [9]. The use of these precatalysts enables reactions to proceed under milder conditions with improved yields and selectivity.

Sonogashira Coupling

The Sonogashira coupling reaction provides access to alkynyl-substituted pyrazoles, which can serve as intermediates for further synthetic elaboration. This palladium-copper dual catalyst system enables the coupling of terminal alkynes with aryl halides under mild conditions [12].

The mechanism involves oxidative addition of the aryl halide to palladium, followed by alkyne insertion and reductive elimination. The copper co-catalyst facilitates the formation of the alkynyl-palladium intermediate through transmetalation processes [12].

Temperature optimization studies have demonstrated that reaction temperatures of 80-120°C provide optimal balance between reaction rate and selectivity. Higher temperatures can lead to competing side reactions, while lower temperatures result in incomplete conversion.

Solvent-Free and Green Synthesis Innovations

Environmental concerns have driven the development of sustainable synthetic methodologies that minimize waste generation and environmental impact. Solvent-free synthesis represents a particularly attractive approach for pyrazole synthesis [13] [14].

Solid-State Reactions

Solid-state synthesis involves the direct reaction of reactants in the absence of solvents, typically under mechanochemical activation or thermal conditions. This approach has been successfully applied to pyrazole synthesis using solid acid or base catalysts [14].

The mechanism involves intimate contact between reactants facilitated by grinding or thermal activation. The absence of solvents eliminates mass transfer limitations while concentrating reactants to promote reaction efficiency [14]. Montmorillonite K10 clay has proven particularly effective as a heterogeneous catalyst for solvent-free pyrazole synthesis.

Optimization studies have revealed that reaction temperature and catalyst loading are critical parameters for achieving high yields and selectivity. The optimal temperature range of 100-160°C provides adequate activation energy while preventing substrate decomposition [14].

Microwave-Assisted Synthesis

Microwave irradiation offers rapid heating and enhanced reaction rates compared to conventional thermal methods. This approach has been successfully applied to pyrazole synthesis, reducing reaction times from hours to minutes [13].

The mechanism involves direct heating of polar molecules through dielectric heating, resulting in rapid temperature increases and enhanced reaction kinetics. The uniform heating provided by microwave irradiation minimizes hot spots and side reactions, improving selectivity [13].

Reaction optimization typically involves balancing microwave power, temperature, and reaction time to achieve optimal yields. Power levels of 100-300 watts with reaction times of 10-30 minutes provide efficient conversion while maintaining product quality [13].

Water-Based Synthesis

Water represents an ideal green solvent due to its abundance, non-toxicity, and unique properties that can enhance reaction selectivity. Aqueous pyrazole synthesis has gained increasing attention as a sustainable alternative to organic solvents [13].

The mechanism involves the formation of hydrogen-bonded networks that can stabilize transition states and intermediates, potentially altering reaction pathways compared to organic solvents. The high dielectric constant of water facilitates the formation of ionic intermediates, promoting cyclization reactions [13].

Catalyst selection is crucial for aqueous synthesis, with organocatalysts such as piperidine and imidazole providing excellent performance in water-based systems. These catalysts promote nucleophilic addition and cyclization reactions while remaining soluble in the aqueous medium [13].

Kinetic vs Thermodynamic Pathway Optimization

The control of reaction pathways through kinetic versus thermodynamic considerations represents a fundamental aspect of synthetic optimization for pyrazole derivatives. Understanding these factors enables the selective synthesis of desired regioisomers and the optimization of reaction conditions [15] [16].

Kinetic Control

Kinetic control occurs when reaction conditions favor the formation of products through the pathway with the lowest activation energy, regardless of thermodynamic stability. This approach is particularly valuable for synthesizing kinetically favored regioisomers that may not be the most thermodynamically stable products [15].

Temperature plays a crucial role in kinetic control, with lower temperatures favoring kinetic products by limiting the energy available for equilibration processes. The use of fluorinated alcohols as solvents has been demonstrated to enhance regioselectivity in pyrazole formation through kinetic control mechanisms [15].

The mechanism involves rapid formation of the initial cyclic intermediate followed by fast product formation, preventing equilibration to the thermodynamically favored regioisomer. This approach requires careful optimization of reaction conditions to maintain kinetic control throughout the reaction [15].

Thermodynamic Control

Thermodynamic control occurs when reaction conditions allow equilibration between different products, resulting in the formation of the most thermodynamically stable isomer. This approach is useful when the desired product is thermodynamically favored [17].

Higher temperatures and longer reaction times generally favor thermodynamic control by providing sufficient energy for equilibration processes. The choice of solvent and catalyst can significantly influence the thermodynamic stability of different regioisomers [17].

Optimization studies have revealed that the careful control of reaction temperature and time enables the selective synthesis of either kinetic or thermodynamic products from the same starting materials. This represents a powerful tool for accessing different regioisomers through pathway control [16].

Reaction Temperature Effects

Temperature optimization requires balancing reaction rate, selectivity, and product stability. Lower temperatures favor kinetic control and may improve selectivity, while higher temperatures increase reaction rates but may lead to equilibration and side reactions [18] [16].

The optimal temperature range varies depending on the specific synthetic transformation and desired outcome. For kinetic control, temperatures of 80-100°C are typically optimal, while thermodynamic control may require temperatures of 120-150°C to achieve adequate equilibration rates [18].

Solvent Effects on Pathway Selection

Solvent selection can dramatically influence the kinetic versus thermodynamic control of pyrazole synthesis. Polar protic solvents tend to stabilize charged intermediates and may favor different reaction pathways compared to aprotic solvents [15].

The use of fluorinated alcohols such as trifluoroethanol and hexafluoroisopropanol has been demonstrated to enhance regioselectivity through specific solvation effects that stabilize kinetic intermediates [15]. These solvents provide unique hydrogen-bonding environments that can direct reaction pathways toward desired products.

XLogP3

Dates

Explore Compound Types